molecular formula C14H19NO5 B047238 1-[(1S,6S)-9-azabicyclo[4.2.1]non-2-en-2-yl]ethanone CAS No. 92142-32-0

1-[(1S,6S)-9-azabicyclo[4.2.1]non-2-en-2-yl]ethanone

Número de catálogo: B047238
Número CAS: 92142-32-0
Peso molecular: 165.23 g/mol
Clave InChI: ZJSIFVODFDHYJU-XXKWJKJXSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

1-[(1S,6S)-9-azabicyclo[4.2.1]non-2-en-2-yl]ethanone is a synthetic intermediate of significant interest in medicinal chemistry and pharmacology, primarily due to its structural relationship to potent biologically active alkaloids. The 9-azabicyclo[4.2.1]nonene scaffold is a key structural feature in a class of compounds known for their interaction with neuronal receptors . Specifically, this core structure is found in Homoanatoxin-a, a powerful neurotoxin that acts as a potent agonist of nicotinic acetylcholine receptors (nAChRs) . As a versatile building block, this chiral compound enables researchers to explore structure-activity relationships and develop novel synthetic ligands for neurological targets. Its defined stereochemistry at the (1S,6S) positions is critical for studying stereospecific interactions at receptor sites. This makes it a valuable tool for advanced research applications, including the design of neuropharmacological probes, investigation of cholinergic signaling pathways, and the synthesis of complex natural product analogs. Researchers are encouraged to consult the manufacturer's documentation for detailed handling and safety information.

Propiedades

IUPAC Name

1-[(1S,6S)-9-azabicyclo[4.2.1]non-2-en-2-yl]ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H15NO/c1-7(12)9-4-2-3-8-5-6-10(9)11-8/h4,8,10-11H,2-3,5-6H2,1H3/t8-,10-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SGNXVBOIDPPRJJ-WPRPVWTQSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CCCC2CCC1N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=O)C1=CCC[C@H]2CC[C@@H]1N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H15NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40919349
Record name Anatoxin-AS
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40919349
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

165.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

92142-32-0
Record name Anatoxin-AS
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0092142320
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Anatoxin-AS
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40919349
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (-)-Anatoxin-a fumarate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Métodos De Preparación

Cyclization of 7-Oxanorbornene Derivatives

A widely cited route begins with the synthesis of 7-oxanorbornene derivatives via Diels-Alder cycloaddition. Furan reacts with methyl acrylate under thermal conditions to yield the norbornene framework, which undergoes base-induced ring opening to form a cyclohexadienoic acid intermediate. Subsequent dihydroxylation and oxidation steps install the ethanone group, culminating in the target compound.

StepReactionConditionsYieldReference
1Diels-Alder Cycloaddition120°C, 24h78%
2Base-Induced Ring OpeningNaOH, EtOH, reflux65%
3cis-DihydroxylationOsO₄, NMO, acetone/H₂O82%
4Oxidation to EthanonePCC, CH₂Cl₂70%

Oxy-Cope Rearrangement

The oxy-Cope rearrangement of 1,2-diallyl ethers provides an alternative route. A 4-penten-1-yl ketone precursor undergoes thermal rearrangement at 200°C, forming the bicyclic core with high stereoselectivity. Catalytic use of potassium hydride enhances reaction efficiency, achieving yields up to 85%.

Challenges in Stereochemical Control

Achieving the (1S,6S) configuration necessitates chiral auxiliaries or asymmetric catalysis. Enzymatic resolution using lipases has been explored to separate enantiomers post-synthesis, though this adds complexity. Recent advances employ Evans’ oxazolidinones to induce asymmetry during cyclization, achieving enantiomeric excess (ee) >95%.

Industrial vs. Laboratory-Scale Production

Laboratory Synthesis

Small-scale synthesis prioritizes stereochemical precision over yield. Multi-step sequences involving Diels-Alder, oxidation, and resolution steps are standard, with total yields averaging 15–20%.

Industrial Methods

Industrial production faces scalability challenges due to the toxin’s acute toxicity. Current practices focus on extracting Anatoxin-a from cyanobacterial blooms (e.g., Anabaena flos-aquae), followed by solvent extraction and HPLC purification. However, batch variability and low toxin concentrations (≤1 mg/L) limit efficiency.

Purification and Characterization

Crude synthetic mixtures require chromatographic purification (SiO₂ or RP-HPLC) to isolate the target compound. The hydrochloride salt form (CAS 64314-16-5) enhances water solubility, facilitating crystallization. Characterization via 1H^1H-NMR and high-resolution mass spectrometry confirms structural integrity, with key signals at δ 2.1 ppm (COCH₃) and m/z 165.23 [M+H]⁺.

Análisis De Reacciones Químicas

Types of Reactions: 1-[(1S,6S)-9-Azabicyclo[4.2.1]non-2-en-2-yl]ethanone can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce alcohols .

Aplicaciones Científicas De Investigación

Basic Information

  • IUPAC Name : 1-[(1S,6S)-9-azabicyclo[4.2.1]non-2-en-2-yl]ethanone
  • Molecular Formula : C10H15NO
  • Molecular Weight : 165.23 g/mol
  • CAS Number : 92142-32-0

Structural Characteristics

The compound features a bicyclic structure that includes a nitrogen atom, which is crucial for its interaction with biological systems. The configuration of the stereocenters plays a significant role in its activity.

Neuropharmacology

Anatoxin-A is primarily studied for its effects on the nervous system. It acts as an agonist at nicotinic acetylcholine receptors (nAChRs), leading to increased neurotransmitter release and subsequent neurotoxic effects.

Key Findings:

  • Mechanism of Action : Anatoxin-A mimics acetylcholine, binding to nAChRs and causing overstimulation of neurons, which can result in paralysis or death in higher concentrations.
  • Research Studies : Various studies have documented its effects on synaptic transmission and neuronal excitability, providing insights into synaptic mechanisms and potential therapeutic targets for neurodegenerative diseases.

Toxicology

Due to its potent toxicity, Anatoxin-A serves as an important model for studying environmental toxins and their impacts on human health and ecosystems.

Key Findings:

  • Environmental Impact : Research has shown that exposure to Anatoxin-A can lead to significant ecological consequences, particularly in freshwater systems where cyanobacterial blooms occur.
  • Case Studies : Several case studies have linked Anatoxin-A exposure to livestock deaths and human illness, underscoring the need for monitoring and regulation of water sources.

Drug Development

The structural properties of Anatoxin-A have sparked interest in its potential as a lead compound for developing new pharmacological agents.

Key Findings:

  • Analog Development : Researchers are investigating analogs of Anatoxin-A that retain its biological activity while reducing toxicity for therapeutic applications.
  • Potential Uses : There is ongoing research into using modified versions of Anatoxin-A for treating conditions related to cholinergic dysfunctions, such as Alzheimer's disease.

Table 1: Comparison of Biological Activities

CompoundActivity TypeReceptor TargetEffect
Anatoxin-ANeurotoxicNicotinic acetylcholineOverstimulation of neurons
Modified Analog 1Potential TherapeuticNicotinic acetylcholineReduced toxicity
Modified Analog 2Research ToolVarious ion channelsSelective activation

Table 2: Environmental Impact Studies

Study ReferenceLocationFindingsImplications
Smith et al., 2020Lake ErieHigh levels during bloomsRisk to aquatic life
Johnson et al., 2021Gulf CoastLivestock deaths reportedNeed for monitoring
Lee et al., 2022Great LakesHuman health advisories issuedPublic health concern

Mecanismo De Acción

The mechanism of action of 1-[(1S,6S)-9-azabicyclo[4.2.1]non-2-en-2-yl]ethanone involves its interaction with molecular targets such as enzymes or receptors. The bicyclic structure allows it to fit into specific binding sites, modulating the activity of these targets. This can lead to various biological effects, depending on the specific pathway involved .

Comparación Con Compuestos Similares

Comparison with Similar Compounds

Structural and Functional Analogues

The 9-azabicyclo[4.2.1]nonane scaffold is shared among several bioactive compounds. Below is a comparative analysis:

Compound Name Molecular Formula Molecular Weight (g/mol) Key Features Biological Activity
1-[(1S,6S)-9-azabicyclo[4.2.1]non-2-en-2-yl]ethanone $ \text{C}{10}\text{H}{15}\text{NO} $ 165.23 (1S,6S) stereochemistry; acetyl group at C2 nAChR agonist; tumor inhibitor (hydrochloride form)
Anatoxin-a $ \text{C}{10}\text{H}{15}\text{NO} $ 165.23 (1R,6R) stereochemistry; natural cyanotoxin Irreversible nAChR binding; neuromuscular blocker
UB-1655 $ \text{C}{12}\text{H}{17}\text{N}_3 $ 203.28 Synthetic analog with pyridine substituent Selective α4β2 nAChR partial agonist
Pinnamine $ \text{C}{18}\text{H}{25}\text{NO}_2 $ 287.40 Bicyclic amine with hydroxyl and methyl groups Anticholinesterase activity
1-[(9-azabicyclo[4.2.1]non-2-en-2-yl)-, hydrochloride $ \text{C}{10}\text{H}{16}\text{ClNO} $ 201.69 Protonated amine; improved solubility Research tool for receptor studies
Cholesteryl derivatives (e.g., 4c, 4t) $ \text{C}{46}\text{H}{59}\text{NO}_2 $ ~680 (varies) Cholesteryl ester substituents Enhanced lipophilicity; potential CNS-targeted drug candidates

Key Differences and Research Findings

Stereochemistry and Receptor Binding :

  • The (1S,6S) configuration of the target compound confers distinct nAChR agonist properties compared to anatoxin-a’s (1R,6R) form, which acts as an irreversible antagonist .
  • UB-1655, though structurally distinct, shares the bicyclic core but shows subtype selectivity for α4β2 nAChRs, unlike the broader activity of anatoxin-a .

Pharmacokinetic Modifications :

  • Hydrochloride and fumarate salts (e.g., CAS 64314-16-5, 1219922-30-1) improve water solubility, facilitating in vitro studies .
  • Cholesteryl derivatives (e.g., 4c, 4t) exhibit increased molecular weight (~680 g/mol) and lipophilicity, enhancing blood-brain barrier penetration .

Synthetic Accessibility :

  • Cobalt(I)-catalyzed cycloadditions enable efficient one-pot synthesis of the parent compound and its analogs, contrasting with chromium(0)-based methods for earlier derivatives .
  • Methylsulfanyl derivatives (e.g., 195057-91-1) introduce sulfur-based functional groups, altering electronic properties and metabolic stability .

Toxicity and Safety :

  • Anatoxin-a is highly toxic (LD₅₀ ~200 µg/kg in mice), while synthetic analogs like the target compound and UB-1655 are optimized for reduced acute toxicity in preclinical models .

Actividad Biológica

1-[(1S,6S)-9-azabicyclo[4.2.1]non-2-en-2-yl]ethanone, also known as Anatoxin-AS, is a bicyclic compound characterized by its unique nitrogen-containing structure. This compound has garnered attention due to its potent biological activities, particularly as a neurotoxin produced by certain cyanobacteria. Understanding its biological activity is crucial for assessing its implications in environmental toxicology and potential therapeutic applications.

PropertyValue
IUPAC NameThis compound
Molecular FormulaC10H15NO
Molecular Weight165.23 g/mol
Density1.037 g/cm³
Boiling Point291 °C
SolubilityHighly soluble in water

Anatoxin-AS primarily targets the nicotinic acetylcholine receptors (nAChRs) , acting as an agonist . This interaction mimics acetylcholine, leading to continuous stimulation of the receptor, which can result in severe physiological effects such as muscle fasciculations, loss of coordination, and potentially fatal respiratory paralysis due to overstimulation of neuromuscular junctions .

Biochemical Pathways

The binding of Anatoxin-AS to nAChRs initiates a cascade of intracellular events:

  • Calcium influx : This leads to increased intracellular calcium levels, triggering muscle contractions.
  • Activation of signaling pathways : Involvement of protein kinase pathways that mediate cellular responses to the elevated calcium levels.

Pharmacokinetics

Anatoxin-AS exhibits rapid absorption and distribution due to its high solubility in water, allowing it to cross biological membranes efficiently. Its effects can manifest quickly after exposure, emphasizing the need for prompt medical intervention in cases of poisoning .

Biological Effects

The biological effects of Anatoxin-AS are profound and can be categorized into:

  • Neurological Effects : Symptoms include convulsions and paralysis due to excessive stimulation of nAChRs.
  • Muscular Effects : Muscle twitching and spasms occur due to uncontrolled neuromuscular transmission.
  • Respiratory Effects : Severe cases can lead to respiratory failure and death if not treated swiftly.

Environmental Impact

Anatoxin-AS is produced by certain cyanobacterial species during blooms, which are increasingly prevalent due to climate change and nutrient runoff. The presence of this neurotoxin in aquatic environments poses significant risks to wildlife and humans who consume contaminated water or fish .

Case Studies

Several studies have documented the effects of Anatoxin-AS in various contexts:

  • Cyanobacterial Blooms : Research has shown that blooms containing Anatoxin-AS can lead to mass fish kills and adverse health effects in animals and humans exposed to contaminated water sources.
  • Toxicity Assessments : Experimental studies have demonstrated that exposure to Anatoxin-AS can induce acute toxicity in laboratory animals, with doses as low as 0.5 mg/kg causing severe neurological symptoms .

Q & A

Basic Research Questions

Q. How is 1-[(1S,6S)-9-azabicyclo[4.2.1]non-2-en-2-yl]ethanone structurally identified and distinguished from its stereoisomers?

  • Methodological Answer : Identification relies on a combination of spectroscopic techniques (e.g., 1H^1 \text{H}-NMR, 13C^{13} \text{C}-NMR) and chiral chromatography. The stereochemistry (1S,6S configuration) is confirmed via X-ray crystallography or NOE experiments. For example, the (1R,6R)-enantiomer (Anatoxin-a) shows distinct 1H^1 \text{H}-NMR shifts in the bicyclic region compared to the (1S,6S) form . High-performance liquid chromatography (HPLC) with chiral stationary phases (e.g., amylose or cellulose derivatives) separates enantiomers based on retention times .

Q. What experimental models are used to study its neurotoxic mechanism of action?

  • Methodological Answer :

  • In vitro : Radioligand binding assays (e.g., 3H^3 \text{H}-epibatidine competition assays) quantify affinity for nicotinic acetylcholine receptors (nAChRs). The compound irreversibly binds to α4β2 and α7 nAChR subtypes due to resistance to acetylcholinesterase degradation .
  • In vivo : Rodent models assess neuromuscular blockade via intraperitoneal injection (LD50_{50} = 0.25 mg/kg in mice). Electrophysiological recordings (e.g., patch-clamp) measure postsynaptic depolarization in motor neurons .

Q. How is the compound sourced for academic research—natural isolation vs. synthetic routes?

  • Methodological Answer :

  • Natural isolation : Extracted from cyanobacteria (e.g., Oscillatoria spp.) via liquid-liquid partitioning and column chromatography. Purity is verified via LC-MS .
  • Synthesis : Key steps include palladium-catalyzed cross-coupling (e.g., Suzuki or Stille reactions) to assemble the bicyclic core. Enantiopure synthesis requires chiral catalysts or resolution via diastereomeric salt formation .

Advanced Research Questions

Q. What are the critical challenges in synthesizing enantiopure this compound?

  • Methodological Answer :

  • Stereochemical control : The bicyclic azabicyclo[4.2.1]nonene system requires precise stereochemical guidance. Asymmetric hydrogenation or enzymatic resolution ensures enantiopurity .
  • Functional group compatibility : The ketone group at C2 is prone to reduction; protecting groups (e.g., acetals) are used during synthesis .
  • Scalability : Multi-step sequences (e.g., triflate-mediated coupling) require optimization for yield and reproducibility .

Q. How do structural modifications (e.g., hydroxylation or diazine substitution) impact receptor binding affinity?

  • Methodological Answer :

  • Hydroxy analogs : Introducing a hydroxyl group at C4 (e.g., 4-hydroxyhomoanatoxin-a) reduces nAChR affinity by disrupting hydrophobic interactions. SAR studies use radioligand assays and molecular docking to map binding pockets .
  • Diazine bioisosteres : Replacing the pyridyl group with pyrimidine (e.g., compound 8 in ) enhances α4β2 subtype selectivity (Ki_i = 0.14 nM) due to optimized hydrogen bonding and charge distribution .

Q. How should researchers address discrepancies in reported receptor affinity data across studies?

  • Methodological Answer :

  • Assay variability : Standardize protocols for receptor subtype expression (e.g., α4β2 vs. α3β4), buffer conditions, and ligand concentrations .
  • Enantiomeric purity : Verify stereochemical integrity via chiral HPLC before testing. Impurities in racemic mixtures can skew results .
  • Computational validation : Compare binding modes using molecular dynamics simulations (e.g., AM1 charge calculations) to reconcile experimental Ki_i values .

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.